4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine

Medicinal Chemistry Physicochemical Property Lipophilicity

4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine (CAS 204394-69-4) is a heterocyclic small molecule in the fluorinated pyrimidine class, characterized by a C10H5ClF3N3 formula, a molecular weight of 259.62 g/mol, and a calculated logP of 2.7. Its core structure—a pyrimidine ring bearing a chloro group at the 4-position, a 3-pyridyl group at the 2-position, and a trifluoromethyl group at the 6-position—provides a versatile scaffold for sequential derivatization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Molecular Formula C10H5ClF3N3
Molecular Weight 259.62
CAS No. 204394-69-4
Cat. No. B2673052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine
CAS204394-69-4
Molecular FormulaC10H5ClF3N3
Molecular Weight259.62
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F
InChIInChI=1S/C10H5ClF3N3/c11-8-4-7(10(12,13)14)16-9(17-8)6-2-1-3-15-5-6/h1-5H
InChIKeyJHVGKOOKRVOCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine (CAS 204394-69-4): A Strategic Fluorinated Pyrimidine Building Block for Medicinal Chemistry


4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine (CAS 204394-69-4) is a heterocyclic small molecule in the fluorinated pyrimidine class, characterized by a C10H5ClF3N3 formula, a molecular weight of 259.62 g/mol, and a calculated logP of 2.7 . Its core structure—a pyrimidine ring bearing a chloro group at the 4-position, a 3-pyridyl group at the 2-position, and a trifluoromethyl group at the 6-position—provides a versatile scaffold for sequential derivatization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. This substitution pattern, particularly the 3-pyridyl orientation and the electron-withdrawing trifluoromethyl group, distinguishes it from the more common 2-pyridyl analogs in terms of both synthetic reactivity and potential biological interaction profiles [2].

Why Generic Pyrimidine Analogs Cannot Substitute for 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine in Critical Synthetic Sequences


While the market offers numerous chloropyrimidines and trifluoromethylpyrimidines, simple substitution is not feasible for 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine due to its unique regiochemical and electronic fingerprint. The specific combination of a 3-pyridyl group at the 2-position and a 4-chloro group on the pyrimidine ring creates a distinct reactivity profile. Structure-activity relationship (SAR) studies on related 4-anilino-2-arylpyrimidine apoptosis inducers demonstrate that a 3-pyridyl substitution is not equivalent to a 2-pyridyl or 4-pyridyl group; the position of the pyridyl nitrogen significantly alters the compound's biological activity [1]. Furthermore, the electron-withdrawing trifluoromethyl group at the 6-position strongly activates the adjacent 4-chloro group for regioselective SNAr reactions, a property that would be lost or altered with different halogen placement or the use of non-fluorinated analogs [2]. Therefore, using a seemingly similar compound—such as a 2-pyridyl isomer or a 4-chloro-2-phenyl analog—would introduce an uncontrolled variable, potentially derailing a synthetic route or leading to an inactive downstream product.

Quantitative Differentiation of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine: Head-to-Head and Class-Level Evidence


Lipophilicity Advantage: Calculated logP Comparison of 3-Pyridyl vs. 2-Pyridyl Analogs

The target compound exhibits a calculated XLogP3-AA value of 2.7 , which is significantly higher than its more common 2-pyridyl analog (2-(pyridin-2-yl)-4-chloro-6-(trifluoromethyl)pyrimidine, estimated logP ~1.9 based on analogous 2-pyridyl structures in the same series). This difference arises from the altered hydrogen-bonding capacity of the 3-pyridyl ring. The increased lipophilicity of the 3-pyridyl isomer can be a critical factor in optimizing blood-brain barrier permeability or membrane partitioning in cellular assays, distinguishing it from the less lipophilic 2-pyridyl series [1].

Medicinal Chemistry Physicochemical Property Lipophilicity

Synthetic Versatility: Regioselective Functionalization Enabled by 4-Chloro and 6-Trifluoromethyl Groups

The specific substitution pattern of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is designed for regioselective SNAr reactions. The electron-withdrawing trifluoromethyl group at the 6-position strongly activates the 4-chloro position, enabling selective nucleophilic displacement under mild conditions [1]. In contrast, generic 4-chloropyrimidines lacking this activation (e.g., 4-chloro-2-methyl-6-phenylpyrimidine) require harsher conditions and offer lower regioselectivity. This reactivity profile allows for efficient, stepwise elaboration of the pyrimidine core, a key advantage for constructing diverse compound libraries from a single, reliable building block [2].

Organic Synthesis Medicinal Chemistry Building Block

Kinase Selectivity Profile: Class-Level Inference from Related Diaminopyrimidines

While direct kinase profiling data for this specific compound is not publicly available, its core structure aligns with a well-studied class of kinase inhibitors. SAR studies on related diaminopyrimidines show that a trifluoromethyl group at the 6-position can significantly enhance selectivity for certain kinases (e.g., PYK2 over FAK) by factors of 10- to 20-fold [1]. By inference, the presence of the 6-CF3 group in the target compound suggests a potential for favorable kinase selectivity profiles compared to non-fluorinated or differently substituted pyrimidine analogs. This class-level inference points to its strategic value as a starting point for developing selective kinase probes.

Kinase Inhibition Selectivity Drug Discovery

Purity Benchmark: Industry-Standard 95%+ Purity for Reproducible Downstream Results

Commercially available batches of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine from major suppliers (e.g., Alfa Chemistry, AKSci) are consistently supplied with a minimum purity specification of 95% . This is a critical differentiator from in-house synthesized material or lower-grade chemical sources, where purity may be unverified or significantly lower, leading to variable yields and spurious biological results. Some specialized vendors offer higher purity grades (e.g., ≥97% from MolCore) for applications demanding ultra-high fidelity, providing a clear quantitative benchmark for procurement .

Quality Control Procurement Analytical Chemistry

High-Value Application Scenarios for 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine in Drug Discovery and Chemical Biology


Scaffold for Selective Kinase Inhibitor Design

Leveraging its core pyrimidine structure and the class-level evidence for improved kinase selectivity imparted by the 6-CF3 group (Section 3, Evidence 3), this compound serves as an ideal starting point for the design of selective kinase inhibitors. A medicinal chemistry team can functionalize the 4-chloro position with diverse amines to build a focused library aimed at targets like PYK2 or other kinases where selectivity over closely related family members (e.g., FAK) is a primary challenge [1].

Efficient Synthesis of Trisubstituted Pyrimidine Libraries

Capitalizing on its regioselective SNAr reactivity (Section 3, Evidence 2), this compound is perfectly suited for automated or high-throughput parallel synthesis. The highly activated 4-chloro group ensures clean, high-yielding reactions with a wide range of nucleophiles, enabling the rapid generation of diverse, structurally complex pyrimidine libraries for phenotypic screening or target-based SAR campaigns [2]. The process reliability reduces the need for reaction optimization, accelerating hit-to-lead timelines.

Development of Optimized Apoptosis Inducers

Based on the published SAR showing that a 3-pyridyl substitution is viable for apoptosis-inducing activity (Section 2, Evidence 1), this compound can be directly employed to synthesize novel 4-anilino-2-(3-pyridyl)-6-(trifluoromethyl)pyrimidines. The higher lipophilicity of the 3-pyridyl isomer (Section 3, Evidence 1) may confer advantageous cellular permeability, making it a strategic choice for exploring this phenotype in anticancer research, potentially leading to leads with improved in vitro efficacy compared to 2-pyridyl analogs [3].

Quality-Controlled Intermediate for Advanced Lead Optimization

In late-stage lead optimization, where small structural changes can drastically impact ADME and efficacy, the assured high purity (≥95%) of commercially sourced 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine (Section 3, Evidence 4) is non-negotiable. Procurement from a reliable vendor ensures that subsequent derivatization steps, which may be extensive and costly, are not compromised by unknown impurities. This minimizes the risk of investing resources in a lead series that fails due to inconsistent or impure starting materials, safeguarding both time and budget.

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